molecular formula C16H17BrN2O B2812847 2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide CAS No. 1206110-72-6

2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide

Cat. No. B2812847
M. Wt: 333.229
InChI Key: HQPKGHVEQFAIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide has been used in various scientific research applications, including drug discovery and development, cancer research, and neuropharmacology. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of 2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth and division. By inhibiting these enzymes, this compound can disrupt the signaling pathways that are involved in cancer cell proliferation, leading to cell death.

Biochemical And Physiological Effects

2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential of this compound as a lead compound for the development of new anticancer drugs.

Synthesis Methods

The synthesis of 2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide involves a series of chemical reactions, starting with the reaction of 4-tert-butylphenylhydrazine with 2-bromo-3-pyridinecarboxylic acid. This is followed by the reaction of the resulting intermediate with acetic anhydride and hydrochloric acid to yield the final product.

properties

IUPAC Name

2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-16(2,3)11-6-8-12(9-7-11)19-15(20)13-5-4-10-18-14(13)17/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPKGHVEQFAIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-tert-butylphenyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.